(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
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Overview
Description
(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, also known as 1-Azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid, 3-((2-(acetylamino)ethenyl)thio)-6-ethyl-7-oxo-, (5R-(3(E),5alpha,6alpha)), is a beta-lactam antibiotic. Beta-lactam antibiotics are characterized by their beta-lactam ring, which is crucial for their antibacterial activity. This compound is known for its effectiveness against a broad spectrum of bacterial pathogens .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves several steps, starting with the preparation of the beta-lactam ring. The key steps include:
Formation of the beta-lactam ring: This is typically achieved through cyclization reactions involving appropriate precursors.
Introduction of functional groups: Various functional groups are introduced to the beta-lactam ring to enhance its antibacterial properties.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Fermentation: Using microorganisms to produce the initial precursors.
Chemical synthesis: Further chemical modifications are carried out to obtain the final product.
Purification: The compound is purified using techniques such as crystallization and chromatography to ensure its efficacy and safety.
Chemical Reactions Analysis
Types of Reactions
(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of oxides.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxides, while reduction may result in the formation of alcohols or amines .
Scientific Research Applications
(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of beta-lactam antibiotics.
Biology: Employed in studies to understand bacterial resistance mechanisms.
Medicine: Investigated for its potential to treat various bacterial infections.
Industry: Used in the development of new antibacterial agents and formulations
Mechanism of Action
(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. By binding to these proteins, this compound prevents the formation of a functional cell wall, leading to bacterial cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Penicillin: Another beta-lactam antibiotic with a similar mechanism of action.
Cephalosporins: A class of beta-lactam antibiotics with a broader spectrum of activity.
Carbapenems: Known for their effectiveness against multi-drug resistant bacteria.
Uniqueness
(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is unique due to its specific chemical structure, which provides it with distinct antibacterial properties. Its ability to inhibit a wide range of bacterial pathogens makes it a valuable compound in the fight against bacterial infections .
Properties
CAS No. |
72615-18-0 |
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Molecular Formula |
C13H16N2O4S |
Molecular Weight |
296.34 g/mol |
IUPAC Name |
(5R,6R)-3-[(E)-2-acetamidoethenyl]sulfanyl-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C13H16N2O4S/c1-3-8-9-6-10(20-5-4-14-7(2)16)11(13(18)19)15(9)12(8)17/h4-5,8-9H,3,6H2,1-2H3,(H,14,16)(H,18,19)/b5-4+/t8-,9-/m1/s1 |
InChI Key |
PQZKMTPCUYSWBM-HOMPQPGZSA-N |
SMILES |
CCC1C2CC(=C(N2C1=O)C(=O)O)SC=CNC(=O)C |
Isomeric SMILES |
CC[C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)S/C=C/NC(=O)C |
Canonical SMILES |
CCC1C2CC(=C(N2C1=O)C(=O)O)SC=CNC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5R,6R-3-(E)-(2-acetamido)vinylthio-6-ethyl-7-oxo-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylic acid antibiotic PS 7 antibiotic PS-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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